molecular formula C6H7ClS2 B8405398 Thiophene, 2-[(2-chloroethyl)thio]-

Thiophene, 2-[(2-chloroethyl)thio]-

Cat. No. B8405398
M. Wt: 178.7 g/mol
InChI Key: QGMBRBQQSIWZPS-UHFFFAOYSA-N
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Patent
US06403610B1

Procedure details

4.72 cm3 of thiophene-2-thiol were run, with stirring at a temperature in the region of 20° C., into a stirred solution of 8.25 cm3 of 20% aqueous sodium hydroxide solution and 14.6 cm3 of 1-bromo-2-chloroethane. The mixture was subsequently stirred for 6 hours at a temperature in the region of 20° C. 40 cm3 of ethyl ether were subsequently added and the organic phase was washed with water and then dried over magnesium sulfate. After filtering through paper, the organic solution was evaporated under reduced pressure (5 kPa) at a temperature in the region of 40° C. The residue obtained was purified by chromatography, under a pressure reduced to 50 kPa of nitrogen, on a column of silica gel (particle size 20-45 μm; diameter 4.5 cm; weight of silica 250 g), elution was carried out with a cyclohexane/ethyl acetate (95/5 by volume) mixture. 7.27 g of 2-(2-chloroethylthio)thiophene were obtained in the form of a mobile oil with a yellow color.
Quantity
4.72 mL
Type
reactant
Reaction Step One
Quantity
8.25 mL
Type
reactant
Reaction Step Two
Quantity
14.6 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[SH:6].[OH-].[Na+].Br[CH2:10][CH2:11][Cl:12]>C(OCC)C>[Cl:12][CH2:11][CH2:10][S:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.72 mL
Type
reactant
Smiles
S1C(=CC=C1)S
Step Two
Name
Quantity
8.25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14.6 mL
Type
reactant
Smiles
BrCCCl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred for 6 hours at a temperature in the region of 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtering through paper
CUSTOM
Type
CUSTOM
Details
the organic solution was evaporated under reduced pressure (5 kPa) at a temperature in the region of 40° C
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography, under a pressure
WASH
Type
WASH
Details
reduced to 50 kPa of nitrogen, on a column of silica gel (particle size 20-45 μm; diameter 4.5 cm; weight of silica 250 g), elution

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClCCSC=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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